Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate is a compound that contains a benzofuran and a thiazole ring . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For thiazole derivatives, a lot of work has been done to find new compounds related to this scaffold .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It is also used in the synthesis of different thiazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to exhibit significant anticancer activities. For instance, certain substituted benzofurans can inhibit the growth of various cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Analgesic and Anti-inflammatory Activities
Thiazole compounds have demonstrated notable analgesic and anti-inflammatory effects in scientific studies .
Tyrosine Kinase Inhibition for Cancer Treatment
Inhibiting receptor tyrosine kinase (TK) signaling pathways is a potential approach to cancer treatment. Benzofuran compounds can play a role in this therapeutic strategy .
Antibacterial Activity
New derivatives containing thiazole structures have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, including resistant ones like MRSA .
Antioxidant Properties
Phenolic esters and amides derived from benzofuran have been synthesized and studied for their antioxidant capabilities .
Mechanism of Action
Target of Action
A related compound, methyl 2-(2-(benzofuran-2-yl)quinoline-4-carboxamido)-2-phenyl acetate, has been reported as a potent selective non-peptide antagonist of the human neurokinin-3 receptor .
Mode of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
Benzofuran and thiazole compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-21-14(19)8-11-9-23-16(17-11)18-15(20)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,2,8H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQYPYUXNZXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330235 | |
Record name | ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
778622-74-5 | |
Record name | ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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